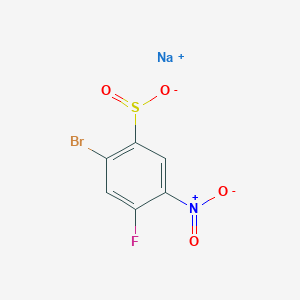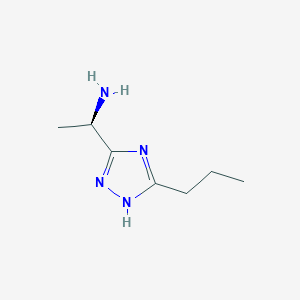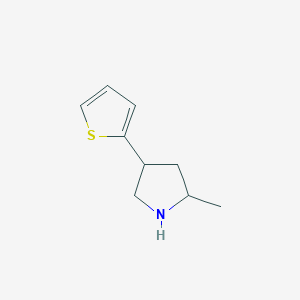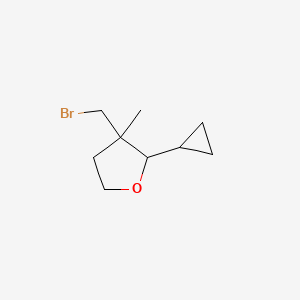
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate: is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, nitro, and sulfinate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-fluoro-5-nitrobenzene. The reaction conditions often include the use of a sulfonating agent such as sodium sulfite in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfinate group.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available 2-bromo-4-fluoro-5-nitrobenzene. The process includes sulfonation, purification, and crystallization steps to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products Formed:
Substitution: Products with different nucleophiles replacing bromine or fluorine.
Reduction: 2-bromo-4-fluoro-5-aminobenzene-1-sulfinate.
Oxidation: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonation and substitution reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism by which Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzene ring. For example, the nitro group can participate in electron transfer reactions, while the sulfinate group can act as a nucleophile in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the sulfinate group.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but with different positioning of substituents.
Uniqueness: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, fluorine, nitro, and sulfinate groups on the benzene ring makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C6H2BrFNNaO4S |
|---|---|
Molekulargewicht |
306.04 g/mol |
IUPAC-Name |
sodium;2-bromo-4-fluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3BrFNO4S.Na/c7-3-1-4(8)5(9(10)11)2-6(3)14(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QBVPVDUDMWIBIR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)[O-])Br)F)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)




![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
